N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Description
N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzofuran moiety, and a carboxamide functional group
Properties
IUPAC Name |
N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2)11-22-16-14(7-4-8-15(16)18)17(21)19-13-6-3-5-12(9-13)10-20/h4,7-8,12-13,20H,3,5-6,9-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMRQTWDPISSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC=C21)C(=O)NC3CCCC(C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation, where cyclohexylmagnesium bromide or cyclohexyl chloride reacts with the benzofuran derivative.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the hydroxymethylated cyclohexyl-benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation; PCC (Pyridinium chlorochromate) for milder oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to its structural similarity to natural products and pharmaceuticals. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its carboxamide group is a common pharmacophore in many drugs, suggesting potential therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or organic electronic materials.
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety might engage in π-π stacking interactions, while the carboxamide group could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydroxymethyl)cyclohexyl]-2H-1-benzofuran-7-carboxamide: Lacks the dimethyl groups, potentially altering its chemical reactivity and biological activity.
N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-5-carboxamide: The carboxamide group is positioned differently, which could affect its interaction with biological targets.
N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid:
Uniqueness
N-[3-(hydroxymethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxymethyl group and a carboxamide group on a benzofuran scaffold is relatively rare, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
